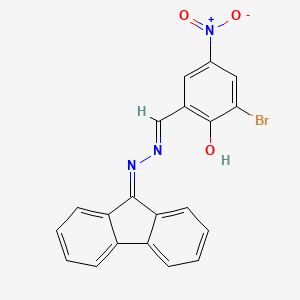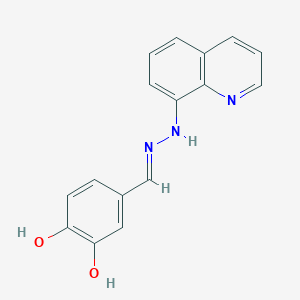
3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone is a chemical compound that belongs to the family of hydrazones. It is a yellow crystalline powder that is widely used in scientific research applications. This compound is synthesized by reacting 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 9H-fluoren-9-ylidenehydrazine in the presence of a suitable solvent and catalyst.
Aplicaciones Científicas De Investigación
3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone has several scientific research applications. It is widely used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound has also been used as a ligand for the synthesis of metal complexes that exhibit interesting photophysical properties. In addition, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone is not well understood. However, it is believed that this compound interacts with metal ions through coordination bonds. The fluorescence properties of this compound are sensitive to the presence of metal ions, which makes it a useful probe for the detection of these ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that this compound exhibits low toxicity and is relatively stable under physiological conditions. Further studies are needed to determine the potential biological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone in lab experiments is its high sensitivity and selectivity for metal ions. This compound can be used as a fluorescent probe for the detection of metal ions in complex biological samples. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its performance in certain applications.
Direcciones Futuras
There are several future directions for research related to 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone. One potential direction is the development of new metal complexes that exhibit enhanced photophysical properties. Another direction is the synthesis of new fluorescent probes that can be used for the detection of specific metal ions in biological samples. Furthermore, the potential biological effects of this compound should be investigated in more detail to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone involves the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 9H-fluoren-9-ylidenehydrazine in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Propiedades
IUPAC Name |
2-bromo-6-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O3/c21-18-10-13(24(26)27)9-12(20(18)25)11-22-23-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,25H/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKADFBNVWJETED-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B6096332.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]valine](/img/structure/B6096339.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6096341.png)
![N-methyl-N-(2-phenylethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinamine](/img/structure/B6096345.png)
![3-(4-isopropylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6096355.png)
![3-(2-chlorophenyl)-4-{[2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6096361.png)
![1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6096364.png)
![N-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6096367.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B6096372.png)
![6'-amino-4-bromo-3'-(4-fluorophenyl)-5-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B6096374.png)
![N-(4-ethoxyphenyl)-N'-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,6-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6096379.png)

![3-({[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6096385.png)
![(5-fluoro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B6096396.png)